![molecular formula C17H28OSi B14287831 tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane CAS No. 118630-96-9](/img/structure/B14287831.png)
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a phenoxy group with additional methyl and prop-2-en-1-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane typically involves the reaction of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,6-dimethyl-4-(prop-2-en-1-yl)phenol+tert-butyldimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The allylic position (prop-2-en-1-yl group) can be oxidized to form corresponding alcohols or ketones.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and silanol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Oxidation: Formation of alcohols or ketones at the allylic position.
Substitution: Introduction of various nucleophiles at the phenoxy group.
Hydrolysis: Formation of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol and dimethylsilanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane is used as a protecting group for phenols due to its stability and ease of removal under mild conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structural properties make it valuable in the development of materials with specific mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism of action of tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane primarily involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the phenol from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: An aliphatic terminal alkyne used in the synthesis of complex organic molecules.
2,6-Di-tert-butyl-4-methylpyridine: Used in the synthesis of silanaphthalene derivatives and as a base in cyclization reactions.
Uniqueness
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane is unique due to its combination of a phenoxy group with both tert-butyl and dimethylsilane substituents. This structural arrangement provides specific steric and electronic properties that are advantageous in selective protection and deprotection strategies in organic synthesis.
Propiedades
Número CAS |
118630-96-9 |
|---|---|
Fórmula molecular |
C17H28OSi |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
tert-butyl-(2,6-dimethyl-4-prop-2-enylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C17H28OSi/c1-9-10-15-11-13(2)16(14(3)12-15)18-19(7,8)17(4,5)6/h9,11-12H,1,10H2,2-8H3 |
Clave InChI |
SDUDYYPHDDAXCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
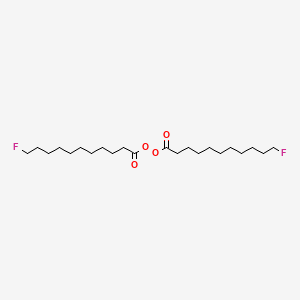
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
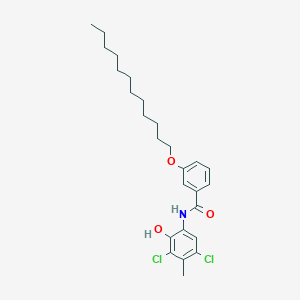
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

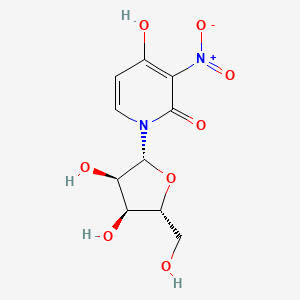
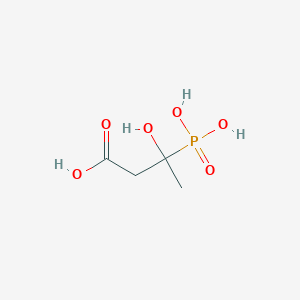

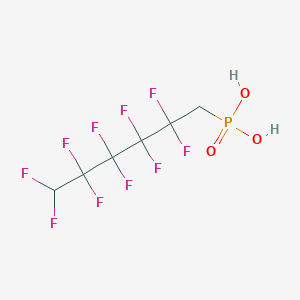
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)

![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)
